4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one
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Overview
Description
(3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one is an organic compound characterized by a butenone backbone with a hydroxy and nitro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butenone structure through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of (3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one.
Reduction: Formation of 4-(2-hydroxy-5-aminophenyl)-3-buten-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-4-(2-hydroxy-3-nitrophenyl)-3-buten-2-one
- (3E)-4-(2-hydroxy-4-nitrophenyl)-3-buten-2-one
- (3E)-4-(2-hydroxy-6-nitrophenyl)-3-buten-2-one
Uniqueness
(3E)-4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-4-(2-hydroxy-5-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9NO4/c1-7(12)2-3-8-6-9(11(14)15)4-5-10(8)13/h2-6,13H,1H3/b3-2+ |
InChI Key |
FNXHBARMWISRHV-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)[N+](=O)[O-])O |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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